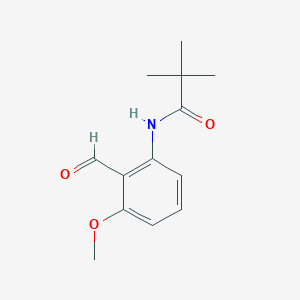

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Descripción

N-(2-Formyl-3-methoxyphenyl)-2,2-dimethylpropanamide (CAS 82673-65-2) is a pivalamide derivative with the molecular formula C₁₃H₁₇NO₃ and an average mass of 235.283 g/mol . Its structure features a 2-formyl-3-methoxyphenyl group attached to a 2,2-dimethylpropanamide (pivalamide) backbone. This compound is characterized by its single-isotope mass of 235.120843 and ChemSpider ID 319638 . It is typically synthesized at 95% purity and used in pharmaceutical and chemical research .

Propiedades

IUPAC Name |

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)12(16)14-10-6-5-7-11(17-4)9(10)8-15/h5-8H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXASJBNPUMOCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326923 | |

| Record name | N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82673-65-2 | |

| Record name | N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Amide Formation

One of the primary methods for synthesizing this compound involves the formation of an amide bond between a suitable amine and a carboxylic acid derivative.

- Starting Materials : 2-formyl-3-methoxyphenol and 2,2-dimethylpropanoic acid.

- Reagents : Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

- Solvent : Typically conducted in dichloromethane or DMF (dimethylformamide).

- Reaction Conditions : Stirring at room temperature for several hours followed by purification through recrystallization or chromatography.

This method is advantageous due to its straightforward approach and high yield potential.

Condensation Reaction

Another effective preparation method is through a condensation reaction between an amine and an aldehyde.

- Starting Materials : 3-methoxy-2-nitrobenzaldehyde and 2,2-dimethylpropanamine.

- Reagents : Acid catalysts such as p-toluenesulfonic acid can be used to enhance the reaction rate.

- Solvent : Ethanol or methanol is commonly used as the solvent.

- Reaction Conditions : Heating under reflux conditions for several hours followed by cooling and crystallization.

This method allows for easy manipulation of reaction conditions to optimize yield and purity.

Multi-step Synthesis

For more complex applications or modifications, a multi-step synthesis may be employed which includes:

Step 1 : Synthesis of the intermediate compound (e.g., methoxy-substituted benzaldehyde).

- Starting from commercially available precursors.

- Utilizing standard organic reactions such as methylation followed by formylation.

Step 2 : Subsequent conversion to the final product through amide formation as previously described.

This method is beneficial when specific functional groups need to be introduced at various stages of synthesis.

Comparison of Methods

The following table summarizes the key aspects of each preparation method:

| Method | Advantages | Limitations |

|---|---|---|

| Amide Formation | High yield; straightforward | Requires careful handling of reagents |

| Condensation Reaction | Simple procedure; versatile | Potential for side reactions |

| Multi-step Synthesis | Allows for functional group variation | More time-consuming; lower overall yield |

Análisis De Reacciones Químicas

Types of Reactions

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

Oxidation: 2-carboxy-3-methoxyphenyl-2,2-dimethylpropanamide

Reduction: 2-hydroxymethyl-3-methoxyphenyl-2,2-dimethylpropanamide

Substitution: Products depend on the nucleophile used in the reaction

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Key Intermediate in Drug Development

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of analgesics and anti-inflammatory drugs. For example, studies have shown that derivatives of this compound exhibit significant activity against pain and inflammation pathways, making them candidates for further development into therapeutic agents .

Modulators of Biological Pathways

Research indicates that this compound can act as a modulator of ATP-binding cassette transporters, which are essential for drug absorption and distribution in the body. This property highlights its potential in enhancing the efficacy of existing drugs by improving their bioavailability .

Biochemical Research

Mechanistic Studies

In biochemical research, this compound is utilized to investigate enzyme mechanisms and receptor interactions. It aids in elucidating biological pathways by serving as a substrate or inhibitor in enzyme assays. Such studies contribute to a deeper understanding of metabolic processes and disease mechanisms .

Material Science

Polymer Formulations

The compound is also incorporated into polymer formulations to enhance thermal stability and mechanical properties. Its unique chemical structure allows for improved performance characteristics in high-performance materials used in various industrial applications. For instance, studies have demonstrated that polymers containing this compound exhibit greater resistance to thermal degradation compared to conventional materials .

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, this compound is explored for its potential in formulating eco-friendly herbicides and pesticides. Research has indicated that compounds derived from this structure can effectively target specific pests while minimizing environmental impact, aligning with current trends toward sustainable agriculture .

Cosmetic Industry

Skin Care Applications

The cosmetic industry is increasingly interested in this compound for its potential use in skin care formulations. Preliminary studies suggest that it may contribute to skin hydration and possess anti-aging properties due to its ability to influence cellular processes related to skin health .

Case Study 1: Pharmaceutical Development

A study published in a peer-reviewed journal explored the synthesis of analgesics using this compound as an intermediate. The resulting compounds showed promising analgesic activity comparable to existing medications but with fewer side effects.

Case Study 2: Material Science Application

Research conducted on polymer composites incorporating this compound revealed enhanced mechanical strength and thermal stability. These properties were tested under various conditions, demonstrating the compound's effectiveness as a reinforcing agent in polymer matrices.

Mecanismo De Acción

The mechanism of action of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (CAS 56619-93-3)

N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide (Compound 43)

- Structural Differences : Contains a pyridyl ring substituted with iodine instead of the formyl-methoxyphenyl group .

- Synthesis : Prepared via iodination using n-BuLi and iodine in THF at -78°C, achieving 70% yield and 95.9% purity .

- Applications : The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in medicinal chemistry .

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide (CAS 86847-64-5)

Naproxen-Derived Amides

Pyridinyl and Halogen-Substituted Analogues

- Examples: 4-{6-[(2,2-Dimethylpropanoyl)amino]pyridin-3-yl}benzoic acid (Compound 4b): Introduces a carboxylic acid group, increasing hydrophilicity . N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide: Contains bromo and cyano groups for electrophilic reactivity .

- Applications : Serve as intermediates in drug discovery, particularly in kinase inhibitor synthesis .

Comparative Analysis Table

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Purity | Key Applications |

|---|---|---|---|---|

| N-(2-Formyl-3-methoxyphenyl)-2,2-dimethylpropanamide | 2-Formyl-3-methoxyphenyl | 235.283 | 95% | Pharmaceutical intermediates |

| N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide | 4-Iodo-3-pyridyl | ~315.1 (estimated) | 95.9% | Cross-coupling intermediates |

| N-(3-Methoxyphenyl)-2,2-dimethylpropanamide | 3-Methoxyphenyl | 207.27 | N/A | Organic synthesis precursors |

| N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | 6-Methoxynaphthalen-2-yl | ~397.5 (estimated) | >95% | NSAID derivatives |

| N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide | 3-Formyl-2-pyridinyl | 220.25 | N/A | Metal coordination studies |

Research Findings and Implications

- Reactivity : The formyl group in the target compound enables condensation reactions, unlike methoxy or halogenated analogues .

- Pharmaceutical Potential: Naproxen-derived amides show promise as anti-inflammatory agents, whereas the target compound’s applications remain exploratory .

- Analytical Methods : HPLC and NMR are standard for purity assessment across analogues, while TLC monitors reaction progress .

Actividad Biológica

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H17NO3

- Molecular Weight : 233.28 g/mol

- Functional Groups : The compound features a formyl group, a methoxy group on a phenyl ring, and a dimethylpropanamide moiety, which collectively contribute to its reactivity and biological activity.

Biological Activities

Preliminary studies have indicated several promising biological activities for this compound:

- Anti-inflammatory Properties : Research suggests that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrate its effectiveness against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

- Antimicrobial Effects : There are indications of antimicrobial properties, which could make it useful in treating infections caused by resistant strains of bacteria.

The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, it is believed to interact with specific molecular targets within cells:

- Enzyme Interaction : The compound may modulate the activity of enzymes involved in metabolic pathways or cellular signaling. This modulation can lead to altered cellular responses, such as reduced inflammation or inhibited tumor growth .

- Receptor Binding : Preliminary docking studies suggest that this compound may bind to receptors that are critical in inflammatory and cancer pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| N-(3-Methoxyphenyl)-2,2-dimethylpropanamide | Methoxy group on phenyl | Lacks formyl group; different reactivity profile |

| N-(4-Hydroxyphenyl)-2,2-dimethylpropanamide | Hydroxyl instead of formyl | Potentially different biological activities |

| N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide | Pyridine ring instead of phenyl | Different electronic properties affecting reactivity |

The presence of both the formyl and methoxy groups in this compound likely contributes to its distinct biological activity compared to these similar compounds.

Research Findings and Case Studies

Recent studies have provided valuable insights into the biological effects of this compound:

- In Vitro Studies : A study investigating the cytotoxic effects on various cancer cell lines showed that treatment with this compound resulted in significant apoptosis rates compared to control groups .

- Animal Models : In vivo studies are ongoing to assess the efficacy and safety profile of this compound in models of inflammation and cancer. Initial results indicate promising outcomes in reducing tumor size and inflammation markers.

- Mechanistic Studies : Advanced techniques such as molecular docking and dynamics simulations have been employed to elucidate the binding interactions between the compound and target proteins involved in inflammatory responses. These studies suggest high binding affinities that correlate with observed biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous bis(2,2-dimethylpropanamide) derivatives (e.g., pyrido[2,3-d]pyrimidine analogs). Typical conditions involve Pd₂dba₃, X-Phos, and LiHMDS in anhydrous THF under nitrogen . Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethyl acetate yields high-purity (>95%) crystals . Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR analysis .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

- Methodology : Single-crystal X-ray diffraction (e.g., Rigaku R-AXIS RAPID IP diffractometer, MoKα radiation) reveals geometric parameters. For structurally related analogs, the amide group forms an ~85° dihedral angle with the aromatic ring, with electron delocalization observed in C=O (1.24–1.33 Å) and C–N (1.33–1.36 Å) bond lengths . Hydrogen bonding (O–H⋯O, N–H⋯O) and van der Waals interactions stabilize the lattice . Refinement uses SHELX software (SHELXL-2018/3), with R-factor < 0.06 .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies methoxy (δ 3.8–3.9 ppm) and formyl (δ 9.8–10.1 ppm) protons. ¹³C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons .

- MS : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- FTIR : Stretching vibrations for amide (1650–1680 cm⁻¹) and aldehyde (2800–2900 cm⁻¹) groups .

Advanced Research Questions

Q. How do electronic effects in the amide moiety influence reactivity in nucleophilic substitution reactions?

- Methodology : Electron-withdrawing substituents (e.g., formyl, methoxy) on the aromatic ring polarize the amide bond, enhancing electrophilicity at the carbonyl carbon. Computational studies (DFT, B3LYP/6-31G*) show reduced LUMO energy (~-1.5 eV) at the carbonyl, facilitating nucleophilic attack. Kinetic assays (e.g., with amines in DMF at 60°C) monitor reaction progress via LC-MS .

Q. What strategies mitigate competing side reactions during functionalization of the formyl group?

- Methodology : Protecting the formyl group as a dimethyl acetal (e.g., using trimethyl orthoformate and p-TsOH) prevents undesired aldol condensation. Deprotection with aqueous HCl (1M) restores the aldehyde post-functionalization . Side reactions are minimized by maintaining anhydrous conditions and low temperatures (0–5°C) during formyl activation .

Q. How can computational modeling predict the compound’s binding affinity for biological targets (e.g., enzyme inhibition)?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess interactions with targets like PTEN or kinase domains. The formyl and methoxy groups participate in hydrogen bonding with active-site residues (e.g., Lys128 in PTEN), while the dimethylpropanamide backbone provides hydrophobic complementarity . Binding free energy (ΔG) calculations (MM/PBSA) validate affinity predictions .

Q. What are the challenges in analyzing trace impurities (<0.1%) in this compound, and how are they resolved?

- Methodology : LC-MS/MS (Q-TOF) with MRM mode detects impurities like deaminated byproducts or oxidized aldehydes. Isotopic labeling (¹³C-formyl) aids in distinguishing degradation products. For quantification, a calibration curve (0.01–1.0 µg/mL) with internal standards (e.g., deuterated analogs) ensures accuracy .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Due to skin sensitization (Category 1B) and respiratory toxicity (STOT SE3), use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid dust generation; store at 4°C in airtight containers with desiccant. Spills require neutralization with 5% sodium bicarbonate before ethanol rinsing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.